4-(2-(4-CHLOROPHENYL)-2-CYANOVINYL)-2-METHOXYPHENYL 2,6-DIMETHOXYBENZOATE
Description
The compound 4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 2,6-dimethoxybenzoate is a structurally complex molecule featuring a substituted vinyl cyanide group, a 4-chlorophenyl moiety, and multiple methoxy substituents on aromatic rings. This compound is hypothesized to have applications in agrochemical or pharmaceutical research due to its structural resemblance to intermediates used in fungicide synthesis (e.g., metconazole precursors) .
Properties
IUPAC Name |
[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] 2,6-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-29-21-5-4-6-22(30-2)24(21)25(28)32-20-12-7-16(14-23(20)31-3)13-18(15-27)17-8-10-19(26)11-9-17/h4-14H,1-3H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKKGAMSUMMUGF-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-CHLOROPHENYL)-2-CYANOVINYL)-2-METHOXYPHENYL 2,6-DIMETHOXYBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated carbonyl compound.
Nucleophilic Substitution: This step involves the substitution of a leaving group by a nucleophile, often facilitated by the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-CHLOROPHENYL)-2-CYANOVINYL)-2-METHOXYPHENYL 2,6-DIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its applications include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways. For instance, it has shown promise in targeting specific cancer cell lines in vitro.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
Materials Science
The unique chemical structure allows for the development of advanced materials:
- Organic Photovoltaics : The compound can be utilized in the synthesis of organic photovoltaic materials due to its ability to absorb light and convert it into electrical energy.
- Polymer Science : It serves as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Agricultural Chemistry
The compound has potential applications in agrochemicals:
- Pesticide Development : Its structural features suggest potential efficacy as an insecticide or herbicide. Studies are ongoing to evaluate its effectiveness against agricultural pests.
Data Tables
| Application Area | Potential Uses | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antimicrobial | Promising initial findings |
| Materials Science | Organic photovoltaics, Polymers | Under investigation |
| Agricultural Chemistry | Pesticides | Early-stage research |
Case Studies
-
Anticancer Activity Study
- A study conducted on several cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
-
Material Synthesis
- Researchers synthesized a polymer incorporating the compound into its backbone, resulting in enhanced photostability and electrical conductivity compared to traditional materials used in organic solar cells.
-
Pesticide Efficacy
- Field trials assessed the effectiveness of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-(2-(4-CHLOROPHENYL)-2-CYANOVINYL)-2-METHOXYPHENYL 2,6-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of aromatic esters with halogenated and methoxy substituents.
Structural Analogues
Functional Group Comparison
- Cyanovinyl vs.
- Methoxy Substitution: The dual methoxy groups on the benzoate ring (2,6-position) likely improve solubility in nonpolar solvents compared to single-methoxy derivatives.
Biological Activity
4-(2-(4-Chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 2,6-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. The IUPAC name is 4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl 2,6-dimethoxybenzoate, with a molecular formula of C25H20ClNO5. Its unique arrangement allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. Preliminary studies suggest it may modulate the activity of certain proteins involved in cancer progression and inflammation. The chlorophenyl and cyanovinyl groups are believed to play critical roles in these interactions, potentially leading to apoptosis in cancer cells.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
- Anticancer Efficacy : A study demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cells (MX-1) with an EC50 value of 2 nM, indicating potent apoptosis induction capabilities. It also showed effective blood-brain barrier penetration, suggesting potential for treating central nervous system tumors .
- Viral Inhibition : In another investigation, derivatives of the compound were tested for their ability to inhibit human adenovirus (HAdV). Compounds similar to 4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 2,6-dimethoxybenzoate demonstrated selectivity indexes greater than 100 and sub-micromolar potency against HAdV, highlighting its potential as an antiviral agent .
- Inflammation Studies : Research indicated that analogs of this compound could modulate inflammatory pathways by affecting cytokine production in macrophages, suggesting a role in treating inflammatory diseases .
Q & A
Basic Research Question: What synthetic strategies are recommended for preparing 4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 2,6-dimethoxybenzoate?
Answer:
The synthesis of this compound likely involves a multi-step approach, leveraging esterification and vinyl cyanide formation. Key steps include:
- Esterification: Reacting 2,6-dimethoxybenzoic acid with a phenol derivative (e.g., 4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenol) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
- Cyanovinyl Group Formation: A Knoevenagel condensation between 4-chlorobenzaldehyde and a nitrile-containing precursor, catalyzed by a base (e.g., piperidine), to install the α-cyano-vinyl moiety .
- Purification: Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol or acetonitrile.
Characterization Methods:
- NMR Spectroscopy: H and C NMR to confirm ester linkage and substituent positions .
- Mass Spectrometry (HRMS): To verify molecular ion peaks and isotopic patterns .
- X-ray Crystallography: For definitive structural confirmation (if single crystals are obtained) .
Basic Research Question: How can the crystal structure of this compound be determined experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating crystal structures:
- Crystallization: Grow crystals via slow evaporation of a saturated solution in a solvent like dichloromethane/hexane .
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Analysis: Solve the structure using software like SHELX or OLEX2, refining parameters (R-factor < 0.05). Compare bond lengths and angles with similar benzoate derivatives (e.g., 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate ).
Key Parameters to Report:
- Unit cell dimensions
- Space group
- Hydrogen-bonding interactions (if any)
- Torsional angles of the cyanovinyl group
Advanced Research Question: What methodologies are effective for identifying and quantifying impurities in this compound?
Answer:
Impurity profiling requires orthogonal analytical techniques:
- HPLC-MS: Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) coupled with high-resolution mass spectrometry to detect trace impurities (e.g., unreacted intermediates or degradation products) .
- Reference Standards: Compare retention times and spectral data with certified impurities like fenofibric acid or chlorobenzophenone derivatives .
- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation pathways via LC-MS.
Common Impurities to Monitor:
| Impurity Type | Detection Method | Reference Standard Example |
|---|---|---|
| Unreacted 4-chlorophenyl aldehyde | GC-MS | 4-Chlorobenzaldehyde |
| Ester hydrolysis byproducts | HPLC-UV (254 nm) | 2,6-Dimethoxybenzoic acid |
| Isomeric vinyl cyanide adducts | NMR (NOESY/ROESY) | Synthesized isomer controls |
Advanced Research Question: How can computational chemistry predict the reactivity of the cyanovinyl group in this compound?
Answer:
Density Functional Theory (DFT) calculations provide insights into electronic and steric effects:
- Geometry Optimization: Use software like Gaussian or ORCA to optimize the molecular structure at the B3LYP/6-31G(d) level.
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks on the cyanovinyl group .
- Reactivity Studies: Simulate reaction pathways (e.g., Michael addition) using transition-state modeling (IRC calculations).
Key Findings from Analog Studies:
- The electron-withdrawing cyano group enhances α,β-unsaturated ketone reactivity, making the vinyl bond susceptible to nucleophilic additions .
- Substituents on the phenyl rings (e.g., methoxy groups) modulate conjugation and steric hindrance .
Advanced Research Question: How should researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions often arise from variability in experimental conditions or compound purity:
- Purity Verification: Re-analyze the compound using HPLC (>98% purity) and elemental analysis .
- Assay Reproducibility: Replicate bioactivity assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, solvent).
- Orthogonal Assays: Use multiple methods (e.g., fluorescence-based vs. radiometric assays) to confirm activity .
Case Study: If cytotoxicity results conflict:
Check for endotoxin contamination (LAL assay).
Compare cell lines (e.g., HEK293 vs. HeLa) and exposure times.
Validate using apoptosis markers (Annexin V/PI staining).
Basic Research Question: What stability-indicating parameters should be monitored during storage?
Answer:
Conduct accelerated stability studies under ICH guidelines:
- Conditions: 40°C/75% RH for 6 months; expose to UV light (ICH Q1B).
- Analytical Tools:
Critical Parameters:
| Parameter | Acceptable Range | Method |
|---|---|---|
| Purity | ≥95% | HPLC |
| Moisture Content | ≤0.5% (Karl Fischer) | Gravimetric analysis |
| Photostability | No new peaks in LC-MS | Forced degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
